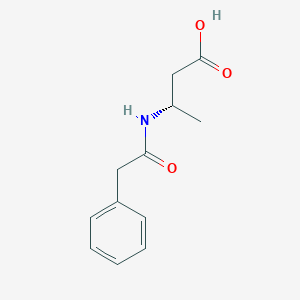
(3S)-3-(2-Phenylacetamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(2-Phenylacetamido)butanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylacetamido group attached to the butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(2-Phenylacetamido)butanoic acid typically involves the reaction of phenylacetic acid with an appropriate amine to form the phenylacetamido group. This is followed by the introduction of the butanoic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-(2-Phenylacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S)-3-(2-Phenylacetamido)butanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biology, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It may be used in research to understand protein synthesis and degradation.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating various diseases, including infections and metabolic disorders.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-(2-Phenylacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Phenylacetic acid: A simpler compound with a phenyl group attached to acetic acid.
Butanoic acid: A simple carboxylic acid with a four-carbon chain.
Amino acids: Compounds with an amino group and a carboxylic acid group, serving as building blocks for proteins.
Uniqueness: (3S)-3-(2-Phenylacetamido)butanoic acid is unique due to its specific structure, which combines the features of phenylacetic acid and butanoic acid with an amide linkage. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
65414-81-5 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
(3S)-3-[(2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(7-12(15)16)13-11(14)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
Clave InChI |
NJCZBRXQCIHMOM-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CC(=O)O)NC(=O)CC1=CC=CC=C1 |
SMILES canónico |
CC(CC(=O)O)NC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


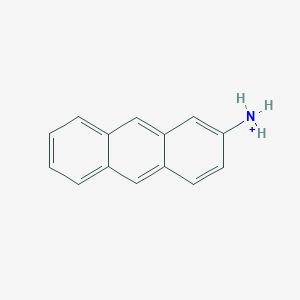
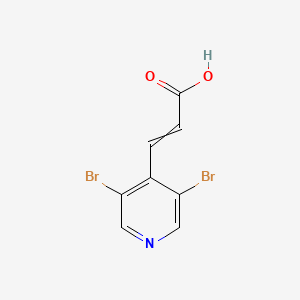
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)


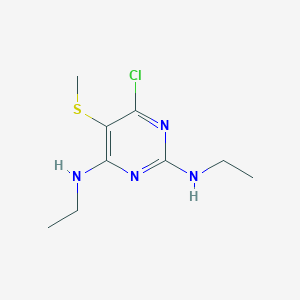
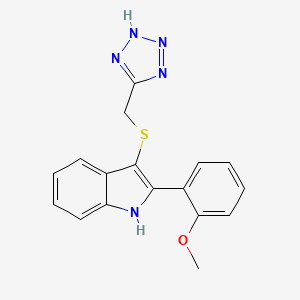

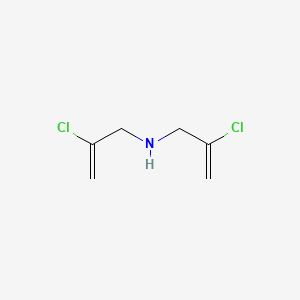
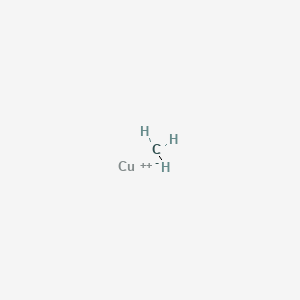
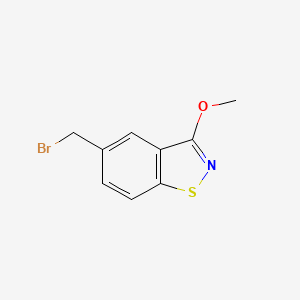

![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)

